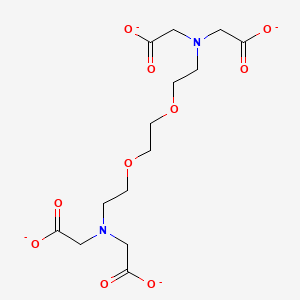
Ethylene glycol bis(2-aminoethyl)tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylene glycol bis(2-aminoethyl)tetraacetate is a tetracarboxylic acid anion. It derives from an ethylene glycol.
Applications De Recherche Scientifique
Alternative Polymers to PEGylation
Poly(ethylene glycol) (PEG) is a standard in bioconjugation and nanomedicine for enhancing drug efficacy and prolonging blood circulation time. However, the immunogenicity of PEG, leading to the formation of anti-PEG antibodies, has driven the search for alternative polymers. Ethylene glycol bis(2-aminoethyl)tetraacetate could be considered in the context of developing such alternatives, as the challenges with PEG highlight the need for novel polymers with reduced immunogenicity and improved biocompatibility for drug delivery and bioconjugation applications (Thai Thanh Hoang Thi et al., 2020).
Toxicological Profile of Ethylene Glycols
A comprehensive review of the toxicological profiles of ethylene glycols, including ethylene glycol bis(2-aminoethyl)tetraacetate, if applicable, provides insights into their hazards, exposure risks, and mechanisms of action. Understanding the toxicological differences and similarities among various ethylene glycols is crucial for assessing their safety in scientific applications (J. Fowles et al., 2017).
Heat Transfer Applications
Ethylene glycol-based nanofluids, including those modified with ethylene glycol derivatives like ethylene glycol bis(2-aminoethyl)tetraacetate, exhibit enhanced thermal conductivity and convective heat transfer characteristics. These properties are essential for their performance in thermal management, energy applications, and potentially in scientific research settings where precise temperature control is required (S. Murshed & C. A. N. Castro, 2016).
Biomedical Material Development
Research focusing on polymers composed of ethylene glycol units, such as ethylene glycol bis(2-aminoethyl)tetraacetate, highlights their potential in biomedical material development. These polymers can be used to create various nanostructures, offering promising applications in drug delivery systems, tissue engineering, and other biomedical fields (Hiroharu Ajiro et al., 2016).
Propriétés
Nom du produit |
Ethylene glycol bis(2-aminoethyl)tetraacetate |
|---|---|
Formule moléculaire |
C14H20N2O10-4 |
Poids moléculaire |
376.32 g/mol |
Nom IUPAC |
2-[2-[2-[2-[bis(carboxylatomethyl)amino]ethoxy]ethoxy]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C14H24N2O10/c17-11(18)7-15(8-12(19)20)1-3-25-5-6-26-4-2-16(9-13(21)22)10-14(23)24/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)/p-4 |
Clé InChI |
DEFVIWRASFVYLL-UHFFFAOYSA-J |
SMILES |
C(COCCOCCN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-] |
SMILES canonique |
C(COCCOCCN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-methylbutanoate](/img/structure/B1233686.png)
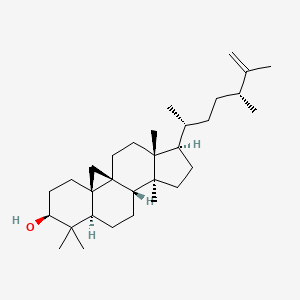

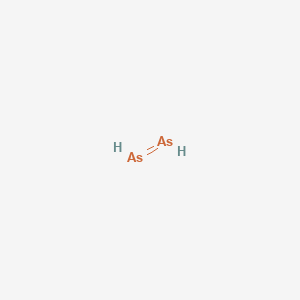

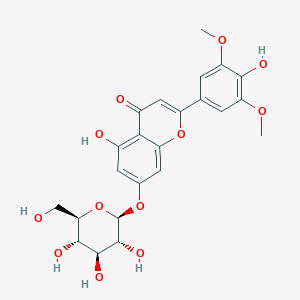
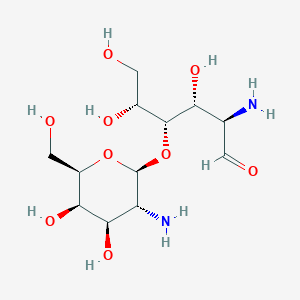

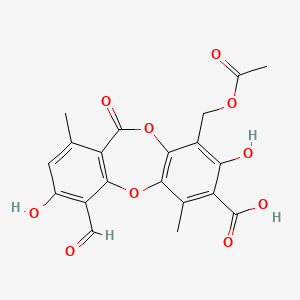
![6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1233705.png)


![ethyl 5-[[(E)-(3-methoxyphenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1233711.png)
![(1S,2R,18R,19R,22S,25R,28R,40R)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B1233712.png)